molecular formula C9H13N3O B276877 4-(6-methylpyridazin-3-yl)morpholine

4-(6-methylpyridazin-3-yl)morpholine

Cat. No.: B276877
M. Wt: 179.22 g/mol
InChI Key: HJVWGEGKIOGXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-methylpyridazin-3-yl)morpholine is an organic compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The morpholine moiety in this compound consists of a six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methylpyridazin-3-yl)morpholine typically involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with morpholine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-methylpyridazin-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and substituted morpholine derivatives .

Scientific Research Applications

4-(6-methylpyridazin-3-yl)morpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(6-methylpyridazin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-methylpyridazin-3-yl)morpholine is unique due to the combination of the pyridazine and morpholine moieties, which imparts distinct physicochemical properties and biological activities. This dual functionality makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8-2-3-9(11-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVWGEGKIOGXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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